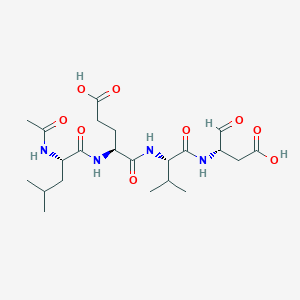

Ac-LEVD-CHO

Description

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O9/c1-11(2)8-16(23-13(5)28)21(34)25-15(6-7-17(29)30)20(33)26-19(12(3)4)22(35)24-14(10-27)9-18(31)32/h10-12,14-16,19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)/t14-,15-,16-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGJLIBJKIIQSF-FPXQBCRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Ac-LEVD-CHO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of N-Acetyl-L-leucyl-L-glutamyl-L-valyl-L-aspartal, commonly known as Ac-LEVD-CHO. This tetrapeptide aldehyde is a crucial tool in the study of inflammatory signaling pathways, primarily through its targeted inhibition of caspase-4.

Executive Summary

This compound is a synthetic, cell-permeable peptide inhibitor that primarily targets caspase-4, an inflammatory caspase pivotal in the non-canonical inflammasome pathway. Its mechanism of action relies on the C-terminal aldehyde group, which acts as a warhead, forming a reversible covalent bond with the catalytic cysteine residue in the active site of the caspase. This interaction blocks the substrate-binding site and prevents the proteolytic activity of the enzyme. While highly potent against caspase-4, its selectivity against other caspases is a critical consideration for experimental design. Understanding its function is paramount for researchers investigating inflammatory diseases, innate immunity, and cellular responses to bacterial pathogens.

Mechanism of Action: Reversible Covalent Inhibition

This compound's inhibitory action is centered on its peptide sequence (Leu-Glu-Val-Asp) and its C-terminal aldehyde functional group. The peptide sequence mimics the natural substrate recognition motif of caspase-4, guiding the inhibitor to the enzyme's active site.[1]

Upon binding, the aldehyde group forms a reversible covalent hemithioacetal adduct with the thiol group of the catalytic cysteine residue within the caspase's active site. This bond effectively occludes the active site, preventing the access and cleavage of natural substrates. The reversibility of this interaction is a key characteristic, distinguishing it from irreversible inhibitors like those with a fluoromethyl ketone (FMK) warhead.

Quantitative Data on Inhibitory Activity

Table 1: Comparative Inhibitory Activity of Related Caspase Inhibitors

| Compound | Target Caspase(s) | IC50 / Ki | Reference |

| Ac-DEVD-CHO | Caspase-3 | Ki = 0.23 nM | [2] |

| Ac-DEVD-CHO | Caspase-7 | Ki = 1.6 nM | [2] |

| Ac-YVAD-CHO | Caspase-1 | [3] | |

| Z-LEVD-FMK | Caspase-4 |

Note: Specific quantitative values for this compound are not available in the cited literature. This table is for contextual purposes.

Role in the Non-Canonical Inflammasome Pathway

This compound is a critical tool for elucidating the non-canonical inflammasome pathway, which is a key component of the innate immune response to intracellular Gram-negative bacteria. This pathway is initiated by the direct binding of cytosolic lipopolysaccharide (LPS) to the CARD domain of pro-caspase-4 (in humans) or its murine ortholog, pro-caspase-11.

This binding event triggers the oligomerization and auto-activation of pro-caspase-4. Activated caspase-4 then cleaves Gasdermin D (GSDMD), a key downstream effector. The N-terminal fragment of cleaved GSDMD inserts into the plasma membrane, forming pores that lead to a lytic, pro-inflammatory form of cell death known as pyroptosis. These pores also allow for the release of pro-inflammatory cytokines like IL-1β and IL-18, which are processed and activated by the canonical NLRP3 inflammasome, often triggered as a secondary event. This compound can be utilized to specifically block the initial activation of this pathway at the level of caspase-4.

Experimental Protocols

The following provides a generalized, yet detailed, protocol for assessing the inhibitory effect of this compound on caspase-4 activity in vitro. This protocol is synthesized from standard methodologies for caspase activity assays.

In Vitro Caspase-4 Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of this compound on recombinant human caspase-4.

Materials:

-

Recombinant active human caspase-4

-

This compound (stock solution in DMSO)

-

Caspase-4 fluorogenic substrate (e.g., Ac-LEVD-AFC or Ac-LEVD-pNA)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

-

96-well black microplate (for fluorometric assays) or clear microplate (for colorimetric assays)

-

Microplate reader (fluorometer or spectrophotometer)

-

DMSO (for serial dilutions)

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of recombinant caspase-4 in assay buffer to a final concentration of 1-10 nM.

-

Perform serial dilutions of the this compound stock solution in DMSO, and then dilute further in assay buffer to achieve the desired final concentrations (e.g., from 1 pM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Prepare the fluorogenic or chromogenic substrate in assay buffer according to the manufacturer's instructions (e.g., 50 µM final concentration).

-

-

Assay Setup:

-

To the wells of the 96-well microplate, add 50 µL of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration).

-

Add 25 µL of the diluted recombinant caspase-4 to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding 25 µL of the caspase-4 substrate to each well.

-

Immediately place the microplate in the plate reader.

-

Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC substrates) or absorbance (e.g., 405 nm for pNA substrates) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the reaction velocity (rate of substrate cleavage) for each inhibitor concentration by calculating the slope of the linear portion of the kinetic curve.

-

Normalize the velocities to the vehicle control (100% activity).

-

Plot the percentage of caspase-4 activity against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Conclusion

This compound is an indispensable tool for the specific and reversible inhibition of caspase-4. Its mechanism of action, centered on the formation of a hemithioacetal adduct with the catalytic cysteine, allows for the precise dissection of the non-canonical inflammasome pathway. While a comprehensive quantitative profile of its selectivity across all caspases remains to be fully elucidated, its established role as a potent caspase-4 inhibitor solidifies its importance in immunology, inflammation, and drug discovery research. The detailed experimental protocol provided herein offers a robust framework for quantifying its inhibitory effects and furthering our understanding of caspase-4-mediated cellular processes.

References

Ac-LEVD-CHO: A Technical Guide to a Specific Caspase-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEVD-CHO is a synthetic, cell-permeable tetrapeptide inhibitor of caspase-4. It is designed to mimic the preferred cleavage sequence of caspase-4, which is Leu-Glu-Val-Asp (LEVD).[1] The aldehyde group (CHO) at the C-terminus of the peptide acts as a reversible covalent inhibitor by attacking the active site cysteine of the caspase. This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in studying the non-canonical inflammasome pathway, and detailed protocols for its use in research.

Caspase-4, along with its murine ortholog caspase-11, plays a crucial role in the innate immune response by acting as a direct sensor for intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[2] This recognition triggers the non-canonical inflammasome pathway, leading to a form of inflammatory cell death known as pyroptosis. Given its central role in this pathway, specific inhibitors of caspase-4 like this compound are invaluable tools for elucidating the mechanisms of inflammatory diseases and for the development of novel therapeutics.

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of caspase-4. The LEVD peptide sequence directs the inhibitor to the active site of caspase-4. The aldehyde functional group then forms a reversible covalent bond with the catalytic cysteine residue within the caspase's active site, thereby blocking its proteolytic activity.

Specificity and Potency

Table 1: Comparative Inhibitory Activity of Peptide Aldehyde Caspase Inhibitors

| Inhibitor | Target Caspase(s) | IC50 / Ki | Reference(s) |

| Ac-DEVD-CHO | Caspase-3 | Ki = 230 pM | [3] |

| Caspase-7 | Ki = 0.3 nM | [3] | |

| Caspase-2 | Ki = 1.7 µM (weak) | [3] | |

| Ac-LETD-CHO | Caspase-8 | IC50 = 6.71 nM | [4] |

| Ac-LEHD-CHO | Caspase-1 | IC50 = 15.0 nM | [5] |

| Caspase-4 | IC50 = 81.7 nM | [5] | |

| Caspase-5 | IC50 = 21.3 nM | [5] | |

| Caspase-8 | IC50 = 3.82 nM | [5] | |

| Caspase-9 | IC50 = 49.2 nM | [5] | |

| Ac-DNLD-CHO | Caspase-3 | Kiapp = 0.68 nM | [6] |

| Caspase-7 | Kiapp = 55.7 nM | [6] | |

| Caspase-8 | Kiapp > 200 nM | [6] | |

| Caspase-9 | Kiapp > 200 nM | [6] |

Note: This table provides data for related compounds to offer a perspective on the typical potency and selectivity of this class of inhibitors. The exact inhibitory profile of this compound should be experimentally determined.

Signaling Pathways

This compound is a critical tool for investigating the non-canonical inflammasome pathway, which is initiated by the direct binding of intracellular LPS to the CARD domain of caspase-4. This activation leads to the cleavage of Gasdermin D (GSDMD), a key event in pyroptosis. The N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

In Vitro Caspase-4 Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory potency (IC50) of this compound against purified recombinant caspase-4.

Materials:

-

Recombinant human caspase-4

-

This compound

-

Caspase-4 substrate (e.g., Ac-LEVD-AFC or Ac-LEVD-pNA)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometer or spectrophotometer

Procedure:

-

Prepare Reagents:

-

Reconstitute recombinant caspase-4 in assay buffer to the recommended concentration.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the fluorogenic or chromogenic substrate in DMSO.

-

Prepare a serial dilution of this compound in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the diluted this compound solutions to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Add recombinant caspase-4 to all wells except the blank.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the caspase-4 substrate to all wells to a final concentration within the linear range of the assay.

-

-

Measurement:

-

Immediately measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA) kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Cellular Assay for Caspase-4 Inhibition in Macrophages

This protocol describes how to assess the ability of this compound to inhibit caspase-4 activation and subsequent pyroptosis in a cellular context. A common method to induce non-canonical inflammasome activation is through the transfection of LPS into the cytoplasm of macrophages.

Materials:

-

Human or murine macrophages (e.g., THP-1, BMDMs)

-

LPS (from E. coli O111:B4)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM

-

This compound

-

LDH cytotoxicity assay kit

-

Reagents for Western blotting (antibodies against cleaved caspase-4 and GSDMD-N)

-

ELISA kit for IL-1β

Procedure:

-

Cell Culture and Treatment:

-

Plate macrophages in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

-

LPS Transfection:

-

Prepare the LPS-transfection reagent complex in Opti-MEM according to the manufacturer's instructions.

-

Add the complex to the cells and incubate for 4-6 hours.

-

-

Sample Collection:

-

After incubation, collect the cell culture supernatant for LDH and IL-1β assays.

-

Lyse the remaining cells for Western blot analysis.

-

-

Assays:

-

LDH Assay: Measure LDH release in the supernatant as an indicator of pyroptosis, following the kit manufacturer's protocol.

-

Western Blot: Perform Western blotting on the cell lysates to detect the cleaved (active) forms of caspase-4 and GSDMD.

-

ELISA: Quantify the amount of secreted IL-1β in the supernatant using an ELISA kit.

-

-

Data Analysis:

-

Compare the levels of LDH release, cleaved caspase-4/GSDMD, and IL-1β secretion in this compound-treated cells to the vehicle-treated control.

-

Conclusion

This compound is an essential tool for researchers studying the non-canonical inflammasome and pyroptosis. Its ability to specifically inhibit caspase-4 allows for the detailed investigation of this critical inflammatory pathway. While more comprehensive data on its inhibitory profile would be beneficial, the protocols outlined in this guide provide a solid foundation for its use in both in vitro and cellular-based experiments. As our understanding of the role of caspase-4 in various diseases continues to grow, specific inhibitors like this compound will remain at the forefront of research and drug discovery efforts in this field.

References

- 1. Ac-Leu-Glu-Val-Asp-CHO (Caspase 4 (ICH-2) Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 2. Porphyromonas gingivalis-Lipopolysaccharide Induced Caspase-4 Dependent Noncanonical Inflammasome Activation Drives Alzheimer’s Disease Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Ac-LEVD-CHO in the Non-Canonical Inflammasome Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The non-canonical inflammasome pathway is a critical component of the innate immune system, responsible for detecting and responding to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. Central to this pathway is the activation of inflammatory caspases—caspase-4 and caspase-5 in humans, and caspase-11 in mice—which trigger a potent inflammatory form of cell death known as pyroptosis. Understanding the molecular mechanisms of this pathway is paramount for developing therapeutics against sepsis and other inflammatory diseases. Ac-LEVD-CHO is a specific, cell-permeable peptide aldehyde that acts as a reversible inhibitor of caspase-4, making it an indispensable tool for elucidating the intricacies of non-canonical inflammasome signaling. This guide provides an in-depth overview of the pathway, the inhibitory mechanism of this compound, quantitative data on its activity, and detailed experimental protocols for its use in research settings.

The Non-Canonical Inflammasome Signaling Pathway

The non-canonical inflammasome is defined by its activation through the direct sensing of cytosolic LPS, bypassing the need for upstream pattern recognition receptors typical of canonical inflammasomes.[1][2] In humans, this pathway is mediated by caspase-4 and caspase-5.[3][4]

The key steps are as follows:

-

LPS Sensing: Gram-negative bacteria that escape into the host cell cytosol release LPS. The lipid A moiety of LPS is directly recognized by and binds to the caspase activation and recruitment domain (CARD) of pro-caspase-4/5.[5]

-

Caspase-4/5 Activation: LPS binding induces the oligomerization and auto-processing of pro-caspase-4/5, leading to the formation of the active enzyme.[6]

-

Gasdermin D (GSDMD) Cleavage: Activated caspase-4/5 cleaves the pore-forming protein Gasdermin D (GSDMD).[6][7] This cleavage separates the inhibitory C-terminal domain (GSDMD-C) from the functional N-terminal domain (GSDMD-N).[2][5]

-

Pyroptosis: The liberated GSDMD-N fragments translocate to the plasma membrane, where they oligomerize and form large pores.[8][9] These pores disrupt the cell's osmotic potential, leading to cell swelling, lysis, and the release of intracellular contents—a process termed pyroptosis.[4]

-

NLRP3 Inflammasome Activation: The GSDMD-N pores also trigger a potassium (K+) efflux from the cell.[5] This efflux is a potent stimulus for the secondary activation of the canonical NLRP3 inflammasome, which leads to caspase-1 activation and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[10][11]

Visualization of the Signaling Pathway

This compound: A Tool for Pathway Interrogation

This compound is a synthetic, reversible peptide aldehyde inhibitor of caspase-4.[12][13] Its sequence, Leu-Glu-Val-Asp, mimics the preferred cleavage site for caspase-4, allowing it to competitively bind to the enzyme's active site and block its proteolytic activity.[13] By preventing the activation of caspase-4, this compound effectively halts all downstream signaling events, including GSDMD cleavage, pyroptosis, and subsequent IL-1β secretion. This specificity makes it an invaluable research tool for confirming the involvement of the non-canonical inflammasome in various experimental models.[5]

Visualization of the Inhibition Mechanism

Quantitative Data: Inhibitor Specificity

The efficacy and specificity of a chemical inhibitor are defined by its half-maximal inhibitory concentration (IC50) against its target and related enzymes. While specific IC50 data for this compound is not widely published, data for the closely related peptide inhibitor, Ac-LEHD-CHO, provides a strong proxy for its activity profile. This data demonstrates high potency against inflammatory caspases-4 and -5, with significantly less activity against the apoptotic effector caspase-3.

| Compound | Target Caspase | IC50 (nM) | Caspase Subfamily |

| Ac-LEHD-CHO | Caspase-4 | 81.7 | Inflammatory |

| Caspase-5 | 21.3 | Inflammatory | |

| Caspase-1 | 15.0 | Inflammatory | |

| Caspase-8 | 3.82 | Apoptotic (Initiator) | |

| Caspase-9 | 49.2 | Apoptotic (Initiator) | |

| Ac-DEVD-CHO | Caspase-3 | 3.04 | Apoptotic (Effector) |

| Caspase-6 | 122 | Apoptotic (Effector) | |

| Data sourced from the NIH Molecular Libraries Program.[8] The standard substrate for caspases 1, 4, and 5 was (Z-LEHD)2-R110. |

Experimental Protocols

The following section details a generalized protocol for inducing non-canonical inflammasome activation in a human cell line (e.g., SH-SY5Y neuroblastoma or HMC3 microglia) and assessing the inhibitory effect of this compound.

Materials and Reagents

-

Human cell line of interest (e.g., SH-SY5Y)

-

Complete cell culture medium

-

Ultrapure LPS (from E. coli O111:B4)

-

Transfection Reagent (e.g., Lipofectamine LTX)

-

Opti-MEM Reduced Serum Medium

-

This compound (caspase-4 inhibitor)[12]

-

DMSO (vehicle control)

-

ELISA kit for human IL-1β

-

LDH Cytotoxicity Assay Kit

-

Reagents for Western Blotting (lysis buffer, antibodies for Caspase-4, GSDMD, IL-1β, and a loading control like β-Actin)

Experimental Workflow Visualization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Porphyromonas gingivalis-Lipopolysaccharide Induced Caspase-4 Dependent Noncanonical Inflammasome Activation Drives Alzheimer’s Disease Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The tetrapeptide sequence of IL-1β regulates its recruitment and activation by inflammatory caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NLRP3 inflammasome via IL-1β regulates PCSK9 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Ac-Leu-Glu-Val-Asp-CHO (Caspase 4 (ICH-2) Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ac-LEVD-CHO and Its Role in Pyroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammatory caspases. A key pathway in this process is the non-canonical inflammasome pathway, which is mediated by caspase-4 (in humans) and caspase-11 (in mice). This pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria, to these caspases. Activated caspase-4 triggers a cascade of events leading to cell lysis and the release of pro-inflammatory cytokines. Ac-LEVD-CHO, a synthetic peptide aldehyde, serves as a specific and reversible inhibitor of caspase-4, making it a critical tool for studying the mechanisms of non-canonical pyroptosis and for the development of potential therapeutics targeting inflammatory diseases. This technical guide provides an in-depth overview of this compound, its mechanism of action in the context of pyroptosis, quantitative data on its inhibitory activity, and detailed experimental protocols for its application in research.

Introduction to Non-Canonical Pyroptosis

Pyroptosis is a lytic and pro-inflammatory cell death pathway distinct from apoptosis and necrosis. It plays a crucial role in the innate immune response to pathogen infection and cellular danger signals. The non-canonical pathway of pyroptosis is initiated by the detection of cytosolic LPS by caspase-4 in humans (and its orthologs caspase-5 in humans and caspase-11 in mice)[1][2][3].

Upon binding to LPS, pro-caspase-4 undergoes oligomerization and auto-activation[4]. The active caspase-4 then cleaves a specific substrate, Gasdermin D (GSDMD)[5]. This cleavage event is the central execution step of pyroptosis. The cleavage of GSDMD separates its N-terminal (GSDMD-N) and C-terminal (GSDMD-C) domains. The GSDMD-N fragment translocates to the plasma membrane, where it oligomerizes to form large pores of approximately 10-20 nm in diameter[6][7]. These pores disrupt the osmotic potential of the cell, leading to cell swelling, lysis, and the release of intracellular contents, including pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18, as well as damage-associated molecular patterns (DAMPs)[6][7].

This compound: A Specific Inhibitor of Caspase-4

This compound is a synthetic, cell-permeable tetrapeptide aldehyde with the sequence N-acetyl-Leu-Glu-Val-Asp-CHO[8][9]. It is designed to mimic the preferred cleavage sequence of caspase-4, allowing it to act as a potent and reversible inhibitor of this enzyme[9]. The aldehyde group of this compound forms a covalent but reversible bond with the active site cysteine of caspase-4, thereby blocking its proteolytic activity[10]. By inhibiting caspase-4, this compound effectively blocks the downstream events of the non-canonical pyroptosis pathway, including GSDMD cleavage, pore formation, and subsequent cell lysis and cytokine release.

Quantitative Data on Inhibitor Activity

Precise quantitative data on the inhibitory potency of this compound against caspase-4 is crucial for its effective use in experimental settings. While a specific IC50 value for this compound against caspase-4 is not consistently reported across the literature, data from inhibitor screening assays and for similar compounds provide a valuable reference.

| Inhibitor | Target Caspase | IC50 / Ki | Notes |

| This compound | Caspase-4 | Not specified | Used as a positive control in inhibitor screening assays. A working concentration of 10 µM has been shown to be effective in cell-based assays. |

| Ac-FLTD-CMK | Caspase-4 | 1.49 µM | A GSDMD-derived peptide inhibitor, providing a reference for the potency of peptide-based inhibitors against caspase-4[7][11]. |

| VRT-043198 | Caspase-4 | Ki = 0.6 nM | A potent, selective, and blood-brain barrier permeable inhibitor of the caspase-1 subfamily, including caspase-4[11]. |

Table 1: Quantitative Data for Caspase-4 Inhibitors

Signaling Pathway of Non-Canonical Pyroptosis and Inhibition by this compound

The non-canonical pyroptosis pathway is a linear signaling cascade that is effectively blocked by this compound at the level of caspase-4 activation.

References

- 1. researchgate.net [researchgate.net]

- 2. pl.promega.com [pl.promega.com]

- 3. Pyroptosis-Mediated Periodontal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of caspase-4 in IL-1 beta production and pyroptosis in human macrophages during dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyroptosis: Induction and inhibition strategies for immunotherapy of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ac-Leu-Glu-Val-Asp-CHO (Caspase 4 (ICH-2) Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 10. stemcell.com [stemcell.com]

- 11. medchemexpress.com [medchemexpress.com]

Ac-LEVD-CHO: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEVD-CHO, a synthetic tetrapeptide, is a potent and reversible inhibitor of caspase-4.[1][2] This peptide, with the amino acid sequence N-acetyl-L-leucyl-L-α-glutamyl-L-valyl-L-aspartinal, plays a critical role in the study of inflammatory and apoptotic pathways. Its aldehyde functional group allows it to interact with the active site of caspases, thereby blocking their proteolytic activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound, with a focus on its role in inhibiting the non-canonical inflammasome pathway.

Chemical Structure and Physicochemical Properties

This compound is characterized by its specific amino acid sequence and a C-terminal aldehyde group, which is crucial for its inhibitory activity. The detailed chemical and physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | N-acetyl-L-leucyl-L-α-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-L-valinamide |

| Sequence | Ac-Leu-Glu-Val-Asp-CHO |

| Molecular Formula | C22H36N4O9 |

| Molecular Weight | 500.54 g/mol [3] |

| CAS Number | 402832-01-3[3] |

| Property | Value |

| Appearance | White to off-white solid[3] |

| Solubility | DMSO: 100 mg/mL (199.78 mM) (requires sonication)[3]Water: ≥ 33.33 mg/mL (66.59 mM)[3] |

| Storage | Powder: -80°C for 2 years, -20°C for 1 year[3]In Solvent: -80°C for 6 months, -20°C for 1 month[3] |

Mechanism of Action: Inhibition of Caspase-4 and the Non-Canonical Inflammasome

This compound functions as a selective inhibitor of caspase-4, a key player in the non-canonical inflammasome pathway. This pathway is a critical component of the innate immune system, responsible for detecting intracellular lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.

The binding of intracellular LPS to the CARD domain of caspase-4 triggers its oligomerization and activation. Activated caspase-4 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis. This process also facilitates the release of pro-inflammatory cytokines like IL-1β and IL-18. This compound, by inhibiting caspase-4, effectively blocks these downstream events.

Quantitative Data on Inhibitory Activity

While this compound is established as a potent caspase-4 inhibitor, specific Ki or IC50 values are not consistently reported across the literature. For comparative purposes, the inhibitory constants of a related and well-characterized caspase inhibitor, Ac-DEVD-CHO, are provided below. It is important to note that Ac-DEVD-CHO has a different selectivity profile, primarily targeting caspase-3.

| Caspase | Ac-DEVD-CHO Ki (nM) |

| Caspase-1 | 18 |

| Caspase-2 | 1700 |

| Caspase-3 | 0.23 |

| Caspase-7 | 1.6 |

| Caspase-8 | 0.92 |

| Caspase-10 | 12 |

Note: Data for Ac-DEVD-CHO is provided for illustrative purposes due to the lack of available specific Ki values for this compound in the search results. Ac-DEVD-CHO is a potent inhibitor of Group II caspases.[4]

Experimental Protocols

In Vitro Caspase-4 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on caspase-4 activity in vitro. It is adapted from established caspase activity assays.

Materials:

-

Recombinant active caspase-4

-

This compound

-

Fluorogenic caspase-4 substrate (e.g., Ac-LEVD-AFC)

-

Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in Assay Buffer to create a range of inhibitor concentrations.

-

In the wells of the 96-well plate, add the diluted this compound solutions. Include a control group with Assay Buffer and DMSO only.

-

Add a constant amount of recombinant active caspase-4 to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic caspase-4 substrate to each well.

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

-

Monitor the fluorescence kinetically over a period of 30-60 minutes.

-

Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC50 value.

Conclusion

This compound is an invaluable tool for researchers studying the intricate signaling pathways of inflammation and apoptosis. Its specificity for caspase-4 allows for the targeted investigation of the non-canonical inflammasome and its role in various physiological and pathological processes. The data and protocols presented in this guide are intended to provide a solid foundation for the effective use of this compound in a research setting. Further investigation is warranted to fully elucidate its inhibitory profile against a broader range of caspases and to explore its therapeutic potential.

References

Ac-LEVD-CHO: A Technical Guide to a Selective Caspase-4 Inhibitor

Introduction: Ac-LEVD-CHO is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-4.[1][2] Comprising the amino acid sequence N-acetyl-Leucine-Glutamic acid-Valine-Aspartic acid aldehyde, it was designed based on the preferred substrate recognition motifs of inflammatory caspases. This inhibitor has become an indispensable tool for researchers investigating the noncanonical inflammasome, pyroptosis, and the innate immune response to intracellular pathogens. This guide provides a comprehensive overview of its discovery, mechanism of action, and application in a research setting.

Discovery and Development

The development of this compound is rooted in seminal studies from the late 1990s that systematically mapped the substrate specificities of the caspase family of proteases.[3] Using combinatorial peptide libraries, researchers identified the optimal four-amino-acid (P4-P1) sequences recognized by each caspase.[4][5] This work revealed that all caspases have a stringent requirement for an Aspartic acid (D) residue at the P1 position, the site of cleavage.[6][7]

These studies broadly categorized caspases into three groups based on their P4-P2 preferences:[8]

-

Group I (Inflammatory Caspases): Caspases-1, -4, and -5, which prefer bulky aromatic or hydrophobic residues at P4 (e.g., Trp-Glu-His-Asp or WEHD).

-

Group II (Effector Caspases): Caspases-3 and -7, which prefer an Asp residue at P4 (e.g., Asp-Glu-Val-Asp or DEVD).

-

Group III (Initiator Caspases): Caspases-6, -8, and -9, which prefer a branched aliphatic amino acid at P4 (e.g., Leu/Val-Glu-His-Asp or LEHD/VEHD).[4]

This compound emerged from this research as a sequence recognized effectively by caspase-4.[2] While the LEVD sequence shares characteristics with the Group III consensus motif, significant substrate overlap exists between caspase families.[7] The identification of LEVD as a preferred caspase-4 substrate led directly to the development of key research tools: fluorogenic and chromogenic substrates for activity assays (e.g., Ac-LEVD-AFC, Ac-LEVD-pNA) and the corresponding aldehyde inhibitor, this compound, for functional studies.[9][10]

Mechanism of Action

This compound functions as a reversible, competitive inhibitor. The peptide sequence (LEVD) directs the molecule to the active site of caspase-4. The C-terminal aldehyde group (CHO) then acts as an electrophilic "warhead" that forms a reversible covalent bond (a thiohemiacetal) with the catalytic cysteine residue in the enzyme's active site.[7] This interaction physically blocks the substrate-binding pocket, preventing the enzyme from cleaving its natural substrates, most notably Gasdermin D.

Quantitative Data: Selectivity of Peptide Aldehyde Inhibitors

Comprehensive public data detailing the IC50 or Ki values of this compound against a full panel of caspases is limited. However, data from related and commonly used peptide aldehyde inhibitors illustrate the general selectivity profiles achieved with this class of compounds. The following table summarizes reported inhibition constants for inhibitors designed for other caspase groups, providing context for the expected selectivity of tetrapeptide-based inhibitors.

| Compound (Primary Target) | Caspase-1 (nM) | Caspase-3 (nM) | Caspase-4 (nM) | Caspase-5 (nM) | Caspase-6 (nM) | Caspase-7 (nM) | Caspase-8 (nM) | Caspase-9 (nM) |

| Ac-DEVD-CHO (Caspase-3) | - | Kᵢ = 0.23 | - | - | - | Kᵢ = 1.6 | Kᵢ = 6 | Kᵢ = 13 |

| Ac-LEHD-CHO (Caspase-9) | IC₅₀ = 15.0 | - | IC₅₀ = 81.7 | IC₅₀ = 21.3 | - | - | IC₅₀ = 3.82 | IC₅₀ = 49.2 |

| VRT-043198 (Caspase-1) | IC₅₀ = 0.204 | >10000 | IC₅₀ = 14.5 | IC₅₀ = 10.6 | >10000 | >10000 | IC₅₀ = 3.3 | IC₅₀ = 5.07 |

Data sourced from multiple references.[11][12] Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are related but distinct measures of inhibitor potency.

Signaling Pathway Involvement: The Noncanonical Inflammasome

This compound is a critical tool for studying the noncanonical inflammasome pathway, an innate immune mechanism for detecting and responding to intracellular Gram-negative bacteria.

-

Sensing: Cytosolic lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds directly to the CARD domain of pro-caspase-4 (and its murine ortholog, caspase-11).[13]

-

Activation: This binding event induces oligomerization and auto-activation of pro-caspase-4.[14]

-

Execution: Activated caspase-4 has one key substrate: Gasdermin D (GSDMD). It cleaves GSDMD into two fragments: an N-terminal pore-forming domain (GSDMD-N) and a C-terminal inhibitory domain.

-

Pyroptosis: The GSDMD-N fragments translocate to the plasma membrane, where they oligomerize to form large pores. This disrupts the cell's osmotic balance, leading to cell swelling, lysis, and a highly inflammatory form of programmed cell death known as pyroptosis.[15]

-

Cytokine Release: The GSDMD pores also serve as a conduit for the release of mature inflammatory cytokines, such as IL-1β and IL-18, from the cell.

This compound specifically inhibits the enzymatic activity of activated caspase-4, preventing the cleavage of GSDMD and thereby blocking all downstream events, including pyroptosis and cytokine release.

Experimental Protocols

Below are representative protocols for using this compound in both in vitro and in cellulo experimental settings.

In Vitro Caspase-4 Inhibition Assay

This protocol describes how to measure the inhibitory effect of this compound on recombinant caspase-4 activity using a fluorogenic substrate.

Materials:

-

Recombinant active human caspase-4

-

Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

-

Ac-LEVD-AFC fluorogenic substrate (10 mM stock in DMSO)[9]

-

This compound inhibitor (10 mM stock in DMSO)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Prepare Inhibitor Dilutions: Perform serial dilutions of this compound in Caspase Assay Buffer to create a range of concentrations for IC50 determination (e.g., 1 nM to 100 µM). Include a "no inhibitor" control.

-

Enzyme Preparation: Dilute the recombinant caspase-4 to its working concentration in ice-cold Caspase Assay Buffer.

-

Inhibitor Incubation: Add 40 µL of Caspase Assay Buffer and 10 µL of each inhibitor dilution to the wells of the 96-well plate.

-

Reaction Initiation (Enzyme): Add 40 µL of the diluted caspase-4 enzyme to each well. Mix gently and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation (Substrate): Prepare the substrate solution by diluting the Ac-LEVD-AFC stock to a final working concentration of 50 µM in Caspase Assay Buffer. Add 10 µL of this solution to each well to start the cleavage reaction.

-

Data Acquisition: Immediately begin reading the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes at 37°C using the plate reader.

-

Analysis: Calculate the reaction rate (V) for each inhibitor concentration from the linear portion of the RFU vs. time plot. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Cellulo Inhibition of LPS-Induced Pyroptosis

This protocol details how to use this compound to determine if a cellular response to LPS is dependent on caspase-4.

Materials:

-

Human monocytic cells (e.g., THP-1) or other relevant cell type

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

This compound (10 mM stock in DMSO)

-

LPS from a Gram-negative bacterium (e.g., E. coli O111:B4)

-

Transfection reagent for intracellular LPS delivery (e.g., FuGENE HD)

-

Reagents for downstream analysis (e.g., LDH assay kit for pyroptosis, ELISA kit for IL-1β)

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in ~80-90% confluency at the time of the experiment. For THP-1 cells, differentiate them into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate) for 48-72 hours, followed by a rest period in fresh media.

-

Inhibitor Pre-treatment: Dilute this compound in complete medium to the desired final concentration (e.g., 10-50 µM). Remove the old medium from the cells and add the medium containing the inhibitor. Also include a vehicle control (DMSO only). Incubate for 1-2 hours at 37°C.

-

LPS Stimulation: Prepare the LPS/transfection reagent complex according to the manufacturer's instructions to facilitate intracellular delivery. Add the complex to the wells already containing the inhibitor or vehicle.

-

Incubation: Incubate the cells for the desired time period (e.g., 4-18 hours) at 37°C.

-

Sample Collection: Carefully collect the cell culture supernatants and store them at -80°C for later analysis. Lyse the remaining cells to measure intracellular protein or gene expression.

-

Downstream Analysis:

-

Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatant using a commercial LDH cytotoxicity assay kit. An increase in LDH indicates loss of membrane integrity.

-

Cytokine Release: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit.

-

Western Blot: Analyze cell lysates for the cleavage of Gasdermin D. The appearance of the GSDMD-N fragment is a direct marker of caspase-4 activity.

-

Logical Framework for Inhibitor Use

The use of this compound in research follows a clear deductive logic to probe the function of caspase-4 in a biological process.

Conclusion

This compound is a cornerstone research tool for dissecting the role of caspase-4 in cellular processes. Its development, based on foundational studies of caspase specificity, provides a potent and selective means to inhibit the noncanonical inflammasome pathway. By blocking the cleavage of Gasdermin D, it enables researchers to confirm the involvement of caspase-4 in pyroptosis, cytokine processing, and the host response to bacterial infection. When used with appropriate controls and in conjunction with robust downstream assays, this compound offers clear insights into the complex signaling cascades of the innate immune system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ac-Leu-Glu-Val-Asp-CHO (Caspase 4 (ICH-2) Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 3. Caspase-4 Inhibitor I [sigmaaldrich.com]

- 4. A combinatorial approach defines specificities of members of the caspase family and granzyme B. Functional relationships established for key mediators of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The potential for caspases in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cephamls.com [cephamls.com]

- 10. tribioscience.com [tribioscience.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Caspase substrates won't be defined by a four-letter code - PMC [pmc.ncbi.nlm.nih.gov]

- 14. via.library.depaul.edu [via.library.depaul.edu]

- 15. scbt.com [scbt.com]

A Technical Guide to Ac-LEVD-CHO and its Inhibitory Effect on Gasdermin D Cleavage

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gasdermin D (GSDMD) is a critical executioner protein of pyroptosis, a pro-inflammatory form of programmed cell death.[1] Its cleavage by inflammatory caspases is a pivotal event, unleashing a potent N-terminal domain that forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory cytokines.[1][2] The non-canonical inflammasome pathway, activated by intracellular lipopolysaccharide (LPS), relies on caspase-4 (in humans) and caspase-11 (in mice) to directly cleave GSDMD.[3][4][5] Understanding the regulation of this pathway is paramount for developing therapeutics for inflammatory diseases and sepsis. This guide provides a detailed technical overview of Ac-LEVD-CHO, a specific peptide inhibitor, and its role in preventing GSDMD cleavage by targeting caspase-4.

The Non-Canonical Inflammasome and Gasdermin D Cleavage

The non-canonical inflammasome pathway is a key component of the innate immune response to intracellular Gram-negative bacteria.[6] Unlike canonical inflammasomes that rely on sensor proteins to activate caspase-1, the non-canonical pathway involves the direct binding of cytosolic LPS to the CARD domain of pro-caspase-4 (or its murine ortholog, caspase-11).[6][7][8] This binding event induces oligomerization and auto-activation of caspase-4.[6]

Once active, caspase-4's primary substrate is GSDMD.[9] GSDMD exists in an auto-inhibited state, where its C-terminal domain folds back and masks the pore-forming N-terminal domain.[7][10] Caspase-4 cleaves GSDMD at a specific linker region (Asp275 in humans), releasing the N-terminal fragment (GSDMD-NT).[10][11] This GSDMD-NT fragment then translocates to the plasma membrane, where it oligomerizes and forms large pores, ultimately leading to pyroptotic cell death.[1][10]

Signaling Pathway Diagram

References

- 1. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

- 2. Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death [ideas.repec.org]

- 3. Inflammatory Caspases: Activation and Cleavage of Gasdermin-D In Vitro and During Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inflammatory Caspases: Activation and Cleavage of Gasdermin-D In Vitro and During Pyroptosis | Springer Nature Experiments [experiments.springernature.com]

- 5. Role of pyroptosis in the pathogenesis and treatment of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]

- 7. pnas.org [pnas.org]

- 8. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 9. Cigarette smoke promotes inflammasome-independent activation of caspase-1 and -4 leading to gasdermin D cleavage in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inflammasome - activated gasdermin D causes pyroptosis by forming membrane pores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gasdermin-D (GSDMD) | Abcam [abcam.com]

The specificity of Ac-LEVD-CHO for caspase-4 over other caspases.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity profile of the tetrapeptide aldehyde inhibitor, Ac-Leu-Glu-Val-Asp-CHO (Ac-LEVD-CHO), with a primary focus on its interaction with caspase-4. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the pertinent signaling pathways to provide a comprehensive resource for researchers in apoptosis, inflammation, and drug discovery.

Introduction to Caspases and this compound

Caspases are a family of cysteine-aspartic proteases that play critical roles in programmed cell death (apoptosis) and inflammation. They are broadly categorized into initiator caspases (e.g., caspase-2, -8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7) in apoptotic pathways, and inflammatory caspases (e.g., caspase-1, -4, -5, -11, -12) involved in cytokine processing and inflammatory cell death.

This compound is a synthetic, cell-permeable peptide inhibitor designed to target caspases. Its sequence is based on the preferred cleavage site of specific caspases. While it is widely recognized as a caspase-4 inhibitor, a thorough understanding of its specificity across the entire caspase family is crucial for its effective use as a research tool and for the development of selective therapeutic agents.

Quantitative Analysis of this compound Specificity

The inhibitory potency of this compound has been evaluated against a panel of recombinant human caspases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its specificity. The following table summarizes the available IC50 data.

| Caspase Target | IC50 (nM) | Relative Potency (vs. Caspase-4) |

| Caspase-1 | 15.0 | 5.4x more potent |

| Caspase-4 | 81.7 | - |

| Caspase-5 | 21.3 | 3.8x more potent |

| Caspase-8 | 3.82 | 21.4x more potent |

| Caspase-9 | 49.2 | 1.7x more potent |

| Caspase-10 | 40.4 | 2.0x more potent |

| Caspase-14 | 134 | 1.6x less potent |

| Caspase-2 | Not Determined | - |

| Caspase-3 | Not Determined | - |

| Caspase-6 | Not Determined | - |

| Caspase-7 | Not Determined | - |

| Caspase-11 | Not Determined | - |

| Caspase-12 | Not Determined | - |

| Caspase-13 | Not Determined | - |

Data sourced from the NIH Molecular Libraries Program.

Analysis: The data reveals that while this compound does inhibit caspase-4, it is not highly selective. It demonstrates significantly higher potency against several other caspases, most notably the initiator caspase-8. This lack of high specificity is a critical consideration for interpreting experimental results using this inhibitor.

Signaling Pathways Involving Caspase-4

Caspase-4 is a key mediator of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This pathway is distinct from the canonical inflammasome pathways that are dependent on caspase-1.

Experimental Protocols

The determination of caspase inhibition is typically performed using a fluorometric or colorimetric assay. Below is a detailed methodology for a representative in vitro caspase activity assay to determine the IC50 of an inhibitor.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific caspase.

Materials:

-

Recombinant active human caspases (e.g., caspase-1, -3, -4, -8, -9)

-

This compound inhibitor stock solution (in DMSO)

-

Fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-4/5/9, Ac-DEVD-AFC for caspase-3/7, Ac-YVAD-AFC for caspase-1)

-

Assay Buffer: 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)

Experimental Workflow Diagram:

The Role of Ac-LEVD-CHO in Modulating IL-1β Processing and Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in the innate immune response. Its dysregulation is implicated in a wide range of inflammatory diseases. The production and secretion of mature IL-1β are tightly controlled processes, primarily mediated by the activation of inflammasomes and subsequent cleavage of its precursor, pro-IL-1β, by inflammatory caspases. A key pathway in this process is the non-canonical inflammasome, which is dependent on caspase-4 (in humans) or its murine homolog, caspase-11. Ac-LEVD-CHO, a synthetic peptide aldehyde, has emerged as a valuable tool for investigating the intricacies of this pathway due to its inhibitory activity against caspase-4. This technical guide provides an in-depth analysis of the impact of this compound on IL-1β processing and secretion, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying signaling pathways.

Introduction to the Non-Canonical Inflammasome and IL-1β

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon recognition of cytosolic lipopolysaccharide (LPS) from Gram-negative bacteria, the non-canonical inflammasome is activated. This pathway is initiated by the direct binding of LPS to the caspase activation and recruitment domain (CARD) of pro-caspase-4. This binding event leads to the oligomerization and auto-activation of caspase-4.

Activated caspase-4 has two primary downstream effects that are crucial for the inflammatory response:

-

Gasdermin D (GSDMD) Cleavage: Caspase-4 directly cleaves GSDMD, a member of the gasdermin protein family.[1][2] This cleavage event removes an autoinhibitory C-terminal domain, liberating the N-terminal domain. The GSDMD N-terminal fragment then oligomerizes and inserts into the plasma membrane, forming pores that lead to a form of inflammatory cell death known as pyroptosis.[1][3]

-

NLRP3 Inflammasome Activation: The pores formed by GSDMD lead to potassium (K+) efflux from the cell. This ionic imbalance is a potent trigger for the activation of the canonical NLRP3 inflammasome.[4][5] The activated NLRP3 inflammasome then recruits and activates pro-caspase-1.

Activated caspase-1 is the primary enzyme responsible for the proteolytic cleavage of pro-IL-1β into its mature, biologically active 17 kDa form.[6] The GSDMD pores also provide a conduit for the unconventional secretion of mature IL-1β from the cell.[7]

This compound: A Tool for Interrogating Caspase-4 Activity

This compound is a cell-permeable tetrapeptide inhibitor with the sequence Ac-Leu-Glu-Val-Asp-CHO.[8][9] The aldehyde group (-CHO) at the C-terminus reversibly interacts with the active site cysteine of caspases. The peptide sequence, LEVD, mimics the cleavage site preference of caspase-4, conferring its inhibitory activity. By specifically targeting caspase-4, this compound allows researchers to dissect the role of the non-canonical inflammasome in various cellular processes, including IL-1β processing and secretion.

Impact of this compound on IL-1β Processing and Secretion: Quantitative Data

Studies have demonstrated that this compound can effectively inhibit the production and release of IL-1β in response to stimuli that activate the non-canonical inflammasome. The following table summarizes quantitative findings from a study investigating the effect of this compound on IL-1β secretion induced by Porphyromonas gingivalis-LPS in a human neuroblastoma cell line (SH-SY5Y).

| Cell Line | Treatment | This compound Concentration | IL-1β Secretion (pg/mL) | Percent Inhibition | Reference |

| SH-SY5Y | Control | - | ~25 | - | |

| SH-SY5Y | P. gingivalis-LPS | - | ~175 | - | |

| SH-SY5Y | P. gingivalis-LPS + this compound | 20 µM | ~50 | ~83% |

Note: The values are approximated from the graphical data presented in the cited study. The percentage of inhibition is calculated relative to the LPS-induced IL-1β secretion.

These data clearly indicate that inhibition of caspase-4 by this compound significantly reduces the secretion of IL-1β, highlighting the critical role of the non-canonical inflammasome in this process.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the non-canonical inflammasome pathway and the experimental procedures used to study it is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.

Caption: Non-canonical inflammasome pathway and the inhibitory action of this compound.

Caption: General experimental workflow for studying the effect of this compound on IL-1β.

Detailed Experimental Protocols

Caspase-4 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a method to quantify caspase-4 activity in cell lysates.[4]

Materials:

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

-

Caspase-4 Substrate: Ac-LEVD-pNA (p-nitroanilide)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Lysis:

-

After experimental treatment, wash cells with ice-cold PBS.

-

Lyse the cells by adding an appropriate volume of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of Ac-LEVD-pNA substrate (final concentration of 200 µM).

-

Include a blank control (cell lysis buffer without lysate) and a negative control (lysate from untreated cells).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

The increase in caspase-4 activity can be expressed as the fold change in absorbance compared to the negative control.

-

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for quantifying the concentration of secreted IL-1β in cell culture supernatants using a sandwich ELISA.

Materials:

-

IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)

-

96-well ELISA plate pre-coated with capture antibody

-

Recombinant IL-1β standard

-

Cell culture supernatants from the experiment

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Standard Curve Preparation:

-

Prepare a serial dilution of the recombinant IL-1β standard according to the kit manufacturer's instructions to generate a standard curve.

-

-

Sample Preparation:

-

Centrifuge the collected cell culture supernatants at 1,000 x g for 10 minutes to remove any cellular debris.

-

-

Assay Procedure:

-

Add 100 µL of standards and samples (in duplicate or triplicate) to the appropriate wells of the pre-coated ELISA plate.

-

Incubate for 1.5-2 hours at room temperature or 37°C, as per the kit's protocol.

-

Wash the plate 3-4 times with wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour.

-

Wash the plate as described above.

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 45 minutes.

-

Wash the plate as described above.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

-

Add 50 µL of stop solution to each well to terminate the reaction.

-

-

Measurement and Analysis:

-

Immediately read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.

-

Conclusion

This compound serves as an indispensable tool for elucidating the role of caspase-4 in the non-canonical inflammasome pathway and its subsequent impact on IL-1β processing and secretion. The quantitative data clearly demonstrates that inhibition of caspase-4 with this compound leads to a significant reduction in IL-1β release, confirming the importance of this pathway in inflammatory responses. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to investigate these mechanisms in their own experimental systems. A thorough understanding of the modulatory effects of compounds like this compound on IL-1β production is paramount for the development of novel therapeutic strategies targeting inflammatory diseases.

References

- 1. Caspase-4 dimerisation and D289 auto-processing elicit an interleukin-1β-converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Leptin induces interleukin-1beta release from rat microglial cells through a caspase 1 independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Porphyromonas gingivalis-Lipopolysaccharide Induced Caspase-4 Dependent Noncanonical Inflammasome Activation Drives Alzheimer’s Disease Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of caspase-4 in IL-1 beta production and pyroptosis in human macrophages during dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Betaine Inhibits Interleukin-1β Production and Release: Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General Anesthetics Inhibit LPS-Induced IL-1β Expression in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Processing proIL-1 beta decreases detection by a proIL-1 beta specific ELISA but increases detection by a conventional ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the LEVD Peptide Sequence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding the LEVD (Leu-Glu-Val-Asp) peptide sequence. This sequence is a critical tool for studying the activity of caspase-4, a key protease involved in the non-canonical inflammasome pathway and pyroptotic cell death. This document details the biochemical properties of LEVD-based substrates, comprehensive experimental protocols for their use, and the broader context of their application in immunology and drug discovery.

The LEVD Sequence: A Selective Substrate for Caspase-4

The tetrapeptide sequence LEVD is recognized and cleaved by caspase-4, an inflammatory caspase. Caspases are a family of cysteine-aspartic proteases that play essential roles in apoptosis and inflammation. They recognize specific four-amino-acid sequences in their substrates, cleaving the peptide bond C-terminal to the aspartate (Asp) residue. While some overlap in substrate specificity exists among caspases, LEVD has been identified as a preferred sequence for caspase-4.[1][2]

For experimental purposes, the LEVD peptide is chemically synthesized and conjugated to a reporter molecule. Cleavage of the peptide by active caspase-4 releases the reporter, which can then be quantified. The two most common types of LEVD-based substrates are:

-

Ac-LEVD-AFC (7-amino-4-trifluoromethylcoumarin): A fluorogenic substrate. Upon cleavage, the free AFC molecule fluoresces, typically with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[3]

-

Ac-LEVD-pNA (p-nitroanilide): A colorimetric substrate. The release of pNA can be measured by its absorbance at 400-405 nm.[4]

These substrates are instrumental in a variety of assays designed to measure caspase-4 activity in cell lysates and purified enzyme preparations, as well as for high-throughput screening of potential caspase-4 inhibitors.[5]

Quantitative Data

Table 1: Inhibitors Targeting LEVD-Cleaving Caspase-4

| Inhibitor | Target Caspase(s) | Reported IC50/Ki | Mechanism of Action |

| Ac-LEVD-CHO | Caspase-4 | Not specified | Reversible inhibitor with an aldehyde functional group that interacts with the active site cysteine.[6][7] |

| Z-LEVD-FMK | Caspase-4 | Not specified | Irreversible inhibitor with a fluoromethylketone group that covalently modifies the active site cysteine. |

Experimental Protocols

Caspase-4 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for measuring caspase-4 activity in cell lysates.

Materials:

-

Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

-

2X Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol)

-

DTT (Dithiothreitol): 1 M stock solution

-

Ac-LEVD-AFC Substrate: 1 mM stock solution in DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation:

-

Induce pyroptosis or the desired cellular response in your cell culture model. Include an untreated control.

-

Harvest 1-5 million cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 50 µL of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

-

Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).

-

-

Assay Execution:

-

Prepare the working 2X Reaction Buffer by adding DTT to a final concentration of 20 mM (e.g., add 20 µL of 1 M DTT to 980 µL of 2X Reaction Buffer).

-

In a 96-well plate, add 50 µL of cell lysate to each well. It is recommended to use 100-200 µg of protein per well.

-

Add 50 µL of the working 2X Reaction Buffer to each well.

-

Add 5 µL of the 1 mM Ac-LEVD-AFC substrate to each well for a final concentration of 50 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no lysate) from all readings.

-

The caspase-4 activity can be expressed as relative fluorescence units (RFU) or calculated as a fold-increase in fluorescence compared to the untreated control.

-

Caspase-4 Inhibitor Screening Assay

This protocol provides a framework for screening potential caspase-4 inhibitors using a purified enzyme setup.

Materials:

-

Assay Buffer: (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

Recombinant Human Caspase-4

-

Ac-LEVD-AFC Substrate: 1 mM stock solution in DMSO

-

Test Inhibitor Compounds: Dissolved in a suitable solvent (e.g., DMSO)

-

Positive Control Inhibitor: this compound

-

96-well or 384-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Assay Preparation:

-

Prepare a master mix containing the Assay Buffer and recombinant caspase-4 at a pre-determined optimal concentration.

-

Prepare serial dilutions of the test inhibitor compounds and the positive control inhibitor.

-

-

Assay Execution:

-

To the wells of the microplate, add a small volume (e.g., 5 µL) of the diluted inhibitor compounds or vehicle control (e.g., DMSO).

-

Add the caspase-4 master mix (e.g., 85 µL) to each well.

-

Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the Ac-LEVD-AFC substrate (e.g., 10 µL of a 10X working solution) to each well.

-

Immediately begin monitoring the fluorescence kinetically at Ex/Em = 400/505 nm at 37°C. Readings can be taken every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The Non-Canonical Inflammasome Pathway

Caspase-4 is a central player in the non-canonical inflammasome pathway, which is a critical component of the innate immune response to intracellular Gram-negative bacteria. This pathway is triggered by the direct binding of bacterial lipopolysaccharide (LPS) to the CARD domain of caspase-4. This binding leads to the oligomerization and activation of caspase-4, which then cleaves its downstream substrates, most notably Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD inserts into the plasma membrane, forming pores that lead to a lytic, pro-inflammatory form of cell death known as pyroptosis. This process also results in the release of pro-inflammatory cytokines like IL-1β and IL-18.

Caption: Non-canonical inflammasome signaling pathway.

Experimental Workflow for Caspase-4 Activity Measurement

The following diagram illustrates the typical workflow for measuring caspase-4 activity in cell lysates using a fluorogenic LEVD substrate.

Caption: Workflow for a fluorometric caspase-4 activity assay.

Logical Relationship for High-Throughput Inhibitor Screening

This diagram outlines the logical flow of a high-throughput screening (HTS) campaign to identify novel caspase-4 inhibitors.

Caption: High-throughput screening workflow for caspase-4 inhibitors.

References

- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. bosterbio.com [bosterbio.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Investigating the Upstream and Downstream Targets of Caspase-4 with Ac-LEVD-CHO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to investigate the molecular targets of caspase-4, a key mediator of the non-canonical inflammasome pathway. Central to this guide is the use of the tetrapeptide inhibitor, Ac-LEVD-CHO, as a tool to elucidate the upstream activation and downstream signaling cascades orchestrated by this inflammatory caspase.

Introduction: Caspase-4 and the Non-Canonical Inflammasome

Caspase-4, in humans (and its murine ortholog caspase-11), is a critical sensor of intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1] Unlike the canonical inflammasomes which rely on sensor proteins like NLRP3 or AIM2, caspase-4 is directly activated by LPS binding. This initiates a signaling pathway termed the non-canonical inflammasome, culminating in a form of inflammatory programmed cell death known as pyroptosis.

Activated caspase-4 has several known downstream effects, primarily the cleavage of Gasdermin D (GSDMD).[2][3] The N-terminal fragment of cleaved GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines, most notably Interleukin-18 (IL-18). Caspase-4 can also contribute to the activation of the NLRP3 inflammasome, leading to caspase-1 activation and the maturation of pro-IL-1β.

This compound: A Chemical Probe for Caspase-4

This compound is a synthetic tetrapeptide aldehyde that acts as a reversible inhibitor of caspase-4.[4] The peptide sequence LEVD is recognized by the active site of caspase-4. The aldehyde group forms a covalent adduct with the catalytic cysteine residue, thereby blocking its proteolytic activity. By inhibiting caspase-4, this compound can be used to confirm whether a specific cellular process is dependent on caspase-4 activity.

Data Presentation: Potency and Selectivity of Caspase Inhibitors

| Inhibitor | Target Caspase | IC50 (nM) | Other Caspases Inhibited (IC50 in nM) | Reference |

| Ac-FLTD-CMK | Caspase-4 | 1490 | Caspase-1 (46.7), Caspase-5 (329) | [5] |

| Ac-LESD-CMK | Caspase-5 | 2000 | Caspase-1 (5670), Caspase-4 (59000), Caspase-8 (50) | [6] |

| Ac-YVAD-CHO | Caspase-1 | - | Selectively inhibits caspase-1 over apoptotic caspases | [7] |

| Ac-DEVD-CHO | Caspase-3 | - | Also inhibits caspase-7 and -8 | [7] |

Note: The data for Ac-FLTD-CMK and Ac-LESD-CMK are provided as illustrative examples of tetrapeptide inhibitors targeting inflammatory caspases. Researchers should perform their own dose-response experiments to determine the effective concentration of this compound for inhibiting caspase-4 in their model system.

Known Downstream Targets of Caspase-4

The primary and most well-characterized downstream targets of caspase-4 are summarized below.

| Target Protein | Cellular Location | Consequence of Cleavage |

| Gasdermin D (GSDMD) | Cytosol | Release of the N-terminal fragment which forms pores in the plasma membrane, leading to pyroptosis.[2][3] |

| Pro-Interleukin-18 (pro-IL-18) | Cytosol | Maturation into active IL-18, a pro-inflammatory cytokine. |

| Caspase-1 | Cytosol | In some contexts, caspase-4 can lead to the activation of caspase-1.[8] |

Investigating Caspase-4 Signaling Pathways: Experimental Protocols

The following protocols provide a framework for using this compound to investigate the upstream and downstream targets of caspase-4.

Upstream Activation of Caspase-4

While this compound directly inhibits caspase-4 activity, it can be used to confirm that an upstream stimulus converges on caspase-4. The general principle is to treat cells with a suspected upstream activator in the presence or absence of this compound and then measure a known downstream event of caspase-4 activation.

Conceptual Workflow:

Caption: Upstream activation of caspase-4 experimental logic.

Detailed Experimental Protocols

-

Cell Line: Human monocytic cell lines like THP-1 or U937 are commonly used.

-